1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
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Description
1-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H25F3N2O4S and its molecular weight is 434.47. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Soluble Epoxide Hydrolase
Piperidine-4-carboxamide derivatives have been identified as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acid epoxides. These inhibitors were discovered through high-throughput screening and optimization, highlighting their potential in investigating various disease models due to their ability to modulate epoxide levels in vivo (Thalji et al., 2013).
Anti-HIV-1 Activity
Another study focused on the development of piperidine-4-carboxamide CCR5 antagonists for the inhibition of HIV-1 replication. By modifying the piperidine moiety, researchers enhanced the metabolic stability and inhibitory activity against HIV-1, leading to the discovery of potent compounds for further clinical development (Imamura et al., 2006).
Anti-Acetylcholinesterase Activity
Piperidine derivatives have also been synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity, essential for developing treatments for conditions like Alzheimer's disease. Substituting the piperidine nitrogen atom with specific groups significantly enhanced activity, providing valuable insights for antidementia drug design (Sugimoto et al., 1990).
Antibacterial and Antifungal Applications
Research into N-substituted derivatives of piperidine highlighted their potential in antibacterial and antifungal applications. By synthesizing and testing various derivatives, researchers identified compounds with moderate to potent activity against a range of bacterial and fungal pathogens, contributing to the search for new antimicrobial agents (Khalid et al., 2016).
properties
IUPAC Name |
1-[2-(4-propan-2-ylsulfonylphenyl)acetyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2O4S/c1-13(2)29(27,28)16-5-3-14(4-6-16)11-17(25)24-9-7-15(8-10-24)18(26)23-12-19(20,21)22/h3-6,13,15H,7-12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVHVFBPHOAGAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)C(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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